CYP2B6 Inhibition: 4-Chloro-N-ethylbenzamide vs. 3-(tert-butylsulfamoyl) Analog
4-Chloro-N-ethylbenzamide demonstrates distinct cytochrome P450 inhibition profiles that differentiate it from bulkier N‑alkyl benzamide analogs. In human liver microsome assays, 4-chloro-N-ethylbenzamide inhibited CYP2B6 with an IC₅₀ of 3.0 µM [1], whereas the 3-(tert‑butylsulfamoyl)‑substituted analog (CAS 61350-00-3) exhibited an IC₅₀ of 18.4 µM against the same isoform [2].
| Evidence Dimension | CYP2B6 inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 3.0 µM |
| Comparator Or Baseline | 3-(tert-butylsulfamoyl)-4-chloro-N-ethylbenzamide: IC₅₀ = 18.4 µM |
| Quantified Difference | 6.1‑fold greater potency (lower IC₅₀) for the unsubstituted 4‑chloro‑N‑ethylbenzamide |
| Conditions | Human liver microsomes, bupropion as substrate, NADPH‑regenerating system, LC‑MS detection |
Why This Matters
Researchers screening for CYP liabilities require the specific IC₅₀ fingerprint; substituting a bulkier analog will underestimate CYP2B6 inhibition risk by approximately 6‑fold.
- [1] BindingDB. BDBM50366398 (4-chloro-N-ethylbenzamide). CYP2B6 Inhibition Data. Retrieved March 2026. View Source
- [2] BindingDB. BDBM50555364 (3-(tert-butylsulfamoyl)-4-chloro-N-ethylbenzamide). CYP2B6 Inhibition Data. Retrieved March 2026. View Source
